molecular formula C16H14N2O4S B2631746 N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide CAS No. 887346-09-0

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Cat. No. B2631746
CAS RN: 887346-09-0
M. Wt: 330.36
InChI Key: JNNRLJHDJYFQRH-UHFFFAOYSA-N
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Description

“N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide” is a chemical compound that has been synthesized and studied for its potential applications . It has been suggested as a potential candidate for COVID-19 drug development .


Synthesis Analysis

The compound has been synthesized through various methods. One such method involves the coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones and aromatic aldehydes in the presence of p-dodecylbenzenesulfonic acid (DBSA) as a phase transfer catalyst . Another method involves selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions .


Molecular Structure Analysis

The molecular structures of the synthesized compounds were verified using spectroscopic methods . The compounds were subjected to in silico analysis, including Lipinski’s rule and ADMET prediction, in addition to pharmacophore modeling and molecular docking .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide” include coupling reactions and selective acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide” were analyzed using FT-IR spectroscopy .

Scientific Research Applications

Chemosensor Applications

A study describes the synthesis of a fluorescence chemosensor based on a similar chromene carboxamide structure, which exhibited selective response towards Cu2+ and H2PO4− ions. This chemosensor showed a 'turn-on-off-on' fluorescence behavior, indicating its potential in detecting specific ions with high sensitivity (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

Crystal Structural Analysis

The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were studied, revealing that the molecules are generally planar with specific conformations. This research provides insights into the structural properties of similar chromene carboxamide compounds (Gomes, Low, Cagide, & Borges, 2015).

Antibacterial and Antioxidant Properties

Several studies have demonstrated the antibacterial and antioxidant activities of chromene-3-carboxamide derivatives. These compounds showed promising activity against various bacterial strains and exhibited strong antioxidant properties in vitro, suggesting their potential in therapeutic applications (Chitreddy & Shanmugam, 2017); (Subbareddy & Sumathi, 2017).

Synthesis and Antimicrobial Activity

Several studies focused on the synthesis and evaluation of chromene-3-carboxamide derivatives for their antimicrobial activities. New compounds with potential as antimicrobial agents were developed and showed high activity against various microorganisms (Azab, Azab, & Elkanzi, 2017); (Raval, Naik, & Desai, 2012).

properties

IUPAC Name

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNRLJHDJYFQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

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